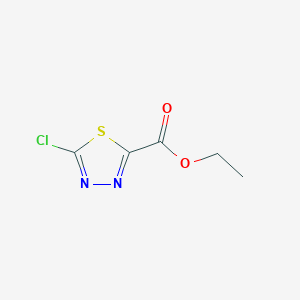
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Overview
Description
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline, commonly known as MNPA, is a chemical compound that belongs to the class of anilines. It is a yellow crystalline solid that is widely used in scientific research for its unique properties. MNPA is a versatile compound that has numerous applications in the fields of chemistry, biology, and medicine. In
Scientific Research Applications
MNPA has various applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. MNPA can also be used as a precursor for the synthesis of other organic compounds. Additionally, MNPA has been studied for its potential use as a catalyst in organic reactions.
Mechanism Of Action
The mechanism of action of MNPA is not fully understood. However, it is believed that MNPA interacts with metal ions through coordination bonds. This interaction results in a change in the fluorescence properties of MNPA, allowing for the detection of metal ions.
Biochemical And Physiological Effects
MNPA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that MNPA is not toxic to cells and does not have any significant effects on cell viability. MNPA has also been shown to have low cytotoxicity in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MNPA in lab experiments is its high sensitivity and selectivity for metal ions. MNPA is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, MNPA has limitations in terms of its stability and solubility in water. MNPA also has a relatively short fluorescence lifetime, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of MNPA in scientific research. One potential application is the development of MNPA-based sensors for the detection of metal ions in biological samples. MNPA can also be used as a building block for the synthesis of new organic compounds with unique properties. Additionally, further studies can be conducted to understand the mechanism of action of MNPA and its potential use as a catalyst in organic reactions.
Conclusion:
In conclusion, MNPA is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the synthesis of other organic compounds. Although MNPA has limitations, its advantages make it a promising compound for future research.
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(14-12-19)22(23)24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWXACSUPBIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482413 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline | |
CAS RN |
20440-92-0 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)










![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)